3-Fluoro-4-methoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of 3-Fluoro-4-methoxyphenol-like compounds often involves strategies such as nucleophilic aromatic substitution, where fluorinated compounds are reacted with nucleophiles to introduce methoxy groups. For instance, 4-Fluoro-3-phenoxytoluene was synthesized through Ullmann coupling reaction, highlighting a method that could be adapted for synthesizing compounds with similar structural motifs (Zhao Wenxian et al., 2004).
Scientific Research Applications
Thermochemical and Calorimetric Studies : Methoxyphenols, which include compounds like 3-Fluoro-4-methoxyphenol, are important in understanding the thermodynamic properties of antioxidants and biologically active molecules. They form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Detailed thermochemical, spectroscopic, and quantum-chemical studies provide insights into the enthalpies of formation, vapor pressure, vaporization, sublimation, and fusion enthalpies of these compounds (Varfolomeev et al., 2010).
Photoconductive Polymeric Materials : 3-Fluoro-4-methoxyphenol has been synthesized using enzymes and identified as a suitable photoconductive material. This discovery is significant for the development of components in photoelectronic devices, highlighting the material's potential in electronics, particularly owing to its eco-friendly production process (Zaragoza-Gasca et al., 2011).
Synthesis and Chemical Properties : The synthesis of 3-Fluoro-4-methoxyphenol and its derivatives has been a subject of study. This includes understanding the influencing factors in reactions, analyzing the structure using spectroscopic methods, and exploring various chemical activities and interactions with DNA bases. Such research helps in the development of new materials and pharmaceuticals (Güzel et al., 2020).
Biomedical Applications : Studies have shown that analogs of 3-Fluoro-4-methoxyphenol, such as 4-fluoro-2-methoxyphenol, exhibit enhanced inhibitory effects on leukocyte oxidant production and phagocytosis. This suggests potential applications in treating inflammatory diseases (de Almeida et al., 2011).
Fluorescent Probe Development : 3-Fluoro-4-methoxyphenol derivatives have been used in developing fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity to pH changes and selectivity in metal cation detection, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORECFXMTZQZHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562712 | |
Record name | 3-Fluoro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxyphenol | |
CAS RN |
452-11-9 | |
Record name | 3-Fluoro-4-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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